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1-[(3S,4R)-5-hydroxy-4-methyloxolan-3-yl]ethanone

Cat. No.: B1667472
CAS No.: 27098-03-9
M. Wt: 144.17 g/mol
InChI Key: CLYSZQBIUYRLNX-WETFRILZSA-N
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Description

Historical Context of Botryodiplodin Discovery and Initial Isolation

Botryodiplodin was first isolated in 1966 by Sen Gupta et al. from culture filtrates of Botryodiplodia theobromae Pat. mdpi.com. This fungus, now known by the synonym Lasiodiplodia theobromae (Pat.) Griffon & Maubl., is a cellulolytic fungus initially isolated in 1944 from mildewed tent fabric in India mdpi.com. Subsequently, L. theobromae was recognized as a plant pathogen affecting numerous economically important crops in tropical and subtropical regions globally mdpi.com. The discovery of botryodiplodin production by Macrophomina phaseolina, a significant soybean plant pathogen, in 2007 further stimulated research into this compound msstate.edu.

Classification within Mycotoxins and Fungal Secondary Metabolites

Botryodiplodin is classified as both a mycotoxin and a fungal secondary metabolite mdpi.comnasjournal.org.ngmdpi.comresearchgate.netnih.govresearchgate.net. Mycotoxins are toxic secondary metabolites produced by fungi that can cause adverse effects in other organisms. Secondary metabolites are compounds produced by fungi that are not essential for their primary growth and metabolism but often play roles in ecological interactions, such as defense or pathogenesis mdpi.com.

Botryodiplodin is described as a simple ribose analog mycotoxin mdpi.comnasjournal.org.ngmdpi.com. It is produced by several fungal species, including Lasiodiplodia theobromae (syn. Botryodiplodia theobromae), Talaromyces coalescens (syn. Penicillium coalescens), Penicillium roqueforti, Talaromyces stipitatus (syn. Penicillium stipitatum), and Macrophomina phaseolina mdpi.commdpi.com. P. roqueforti, a producer of botryodiplodin, is a common contaminant of processed food mdpi.commdpi.com. The production of botryodiplodin by P. paneum in bread and silage has also been noted as a concern nih.gov. Macrophomina phaseolina is known to produce several secondary metabolites in culture, including (-)-botryodiplodin, phaseolinone (B1679765), and mellein (B22732) researchgate.netresearchgate.net. Studies have shown that some, but not all, isolates of M. phaseolina produce (-)-botryodiplodin mdpi.com.

General Academic Significance in Biological and Phytopathological Research

Botryodiplodin holds significant academic interest in biological and phytopathological research due to its diverse biological activities and its role in plant-fungus interactions mdpi.commdpi.comnasjournal.org.ngresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comacs.orgechemi.comresearchgate.netresearch.com.

Its potent biological activities include antibiotic, anticancer, mutagenic, and cytotoxic effects mdpi.comnasjournal.org.ngmdpi.com. Furthermore, it has been shown to induce protein-DNA crosslinking in mammalian cells mdpi.comnasjournal.org.ngmdpi.com.

In phytopathological research, botryodiplodin's phytotoxic activity is particularly relevant mdpi.comnasjournal.org.ngmdpi.com. It is believed to play a role in the initial stages of plant infection by some fungi, such as Macrophomina phaseolina and Botryodiplodia theobromae mdpi.comnasjournal.org.ngmdpi.comresearchgate.net. The mycotoxin can kill root tissue, creating necrotic areas that facilitate fungal penetration into the host plant mdpi.comnasjournal.org.ngresearchgate.net. Studies have investigated the phytotoxic responses of plants, such as soybean, to botryodiplodin mdpi.comnih.govresearchgate.net. For instance, chemically synthesized (±)-botryodiplodin caused phytotoxic effects in soybean leaf disc cultures and inhibited root growth in soybean seedlings nih.govresearchgate.net. The observed phytotoxic effects are consistent with the hypothesis that botryodiplodin contributes to fungus-induced phytotoxicity nih.govresearchgate.net. Research also indicates that different soybean genotypes may exhibit varying susceptibility to botryodiplodin phytotoxicity nih.govresearchgate.net.

The production of botryodiplodin by plant pathogenic fungi like M. phaseolina, the causal agent of charcoal rot disease in soybean and other crops, highlights its importance in understanding disease mechanisms mdpi.commsstate.edumdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.comacs.orgoup.com. Charcoal rot is a significant agronomic problem, and the toxins produced by the fungus are thought to be involved in the infection process nih.govacs.orgoup.com. The presence of (-)-botryodiplodin has been detected in culture filtrates of M. phaseolina isolates and in the roots of naturally infected soybean plants mdpi.com.

Research into botryodiplodin also involves developing methods for its detection. An in-culture pigment formation technique has been explored for detecting (-)-botryodiplodin production by M. phaseolina isolates, based on the reaction of botryodiplodin with amino group-containing substances in culture medium to form a reddish or pinkish pigment mdpi.comnasjournal.org.ngmdpi.comresearchgate.net.

The study of botryodiplodin contributes to the broader field of fungal secondary metabolites and their ecological roles and potential applications nih.govmdpi.com. Understanding the biosynthesis, activity, and distribution of such compounds is crucial for developing strategies to manage plant diseases and assess potential risks associated with fungal contamination.

Table 1: Fungal Species Reported to Produce Botryodiplodin

Fungal SpeciesSynonym(s)
Lasiodiplodia theobromaeBotryodiplodia theobromae
Talaromyces coalescensPenicillium coalescens
Penicillium roqueforti
Talaromyces stipitatusPenicillium stipitatum
Macrophomina phaseolina
Penicillium carneo-lutescens
Lasiodiplodia mediterranea
Penicillium paneum

Table 2: Academic Significance of Botryodiplodin Research Areas

Research AreaKey Aspects
Biological ActivityAntibiotic, anticancer, mutagenic, cytotoxic effects, protein-DNA crosslinking
PhytopathologyRole in plant infection (e.g., charcoal rot), phytotoxicity in host plants
Fungal MetabolismClassification as mycotoxin and secondary metabolite, production by various fungi
Detection MethodsDevelopment of in-culture assays for identification
Chemical SynthesisSynthesis of (±)-botryodiplodin for research purposes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B1667472 1-[(3S,4R)-5-hydroxy-4-methyloxolan-3-yl]ethanone CAS No. 27098-03-9

Properties

CAS No.

27098-03-9

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1-[(3S,4R)-5-hydroxy-4-methyloxolan-3-yl]ethanone

InChI

InChI=1S/C7H12O3/c1-4-6(5(2)8)3-10-7(4)9/h4,6-7,9H,3H2,1-2H3/t4-,6-,7?/m1/s1

InChI Key

CLYSZQBIUYRLNX-WETFRILZSA-N

Canonical SMILES

CC1C(COC1O)C(=O)C

Appearance

Solid powder

melting_point

50 - 52 °C

Other CAS No.

27098-03-9

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-hydroxy-3-methyl-4-acetyltetrahydrofuran
botriodiplodin
botryodiplodin
cytostipin
PSX 1
PSX-1

Origin of Product

United States

Microbial Production and Biosynthesis of Botryodiplodin

Fungal Producers and Associated Isolation Methodologies

Botryodiplodin has been isolated from several fungal genera, highlighting the diverse microbial sources of this compound. Isolation methodologies typically involve culturing the fungi in appropriate media, followed by extraction and purification techniques to obtain the mycotoxin.

Macrophomina phaseolina as a Primary Source in Charcoal Rot Disease

Macrophomina phaseolina (Tassi) Goid is a significant fungal producer of botryodiplodin, particularly known for its role in causing charcoal rot disease in a wide range of plant species, including soybean (Glycine max L.). mdpi.comsemanticscholar.orgusda.gov This soil-borne fungus infects over 500 commercially important plants. mdpi.com Studies on M. phaseolina isolates from soybean plants exhibiting charcoal rot disease have confirmed their ability to produce (-)-botryodiplodin. mdpi.comsemanticscholar.orgusda.govacs.orgnih.gov

Isolation of M. phaseolina from infected plant tissues, such as soybean, is a common approach to obtain botryodiplodin-producing strains. mdpi.comacs.org These isolates can then be cultured in laboratory settings to facilitate mycotoxin production. For instance, M. phaseolina isolates have been cultured on potato dextrose agar (B569324) (PDA) medium and subsequently in liquid media like potato dextrose broth (PDB) for the production of phytotoxin. acs.org The presence and production of (-)-botryodiplodin in M. phaseolina cultures can be correlated with the production of a red pigment when the culture medium is supplemented with glycine (B1666218). mdpi.comnih.govnih.gov This pigment formation serves as a simple in-culture assay for detecting botryodiplodin production by M. phaseolina isolates. mdpi.comnih.govnasjournal.org.ng

Botryodiplodia theobromae (Syn. Lasiodiplodia theobromae) and Related Species

Botryodiplodia theobromae Pat., also known by its synonym Lasiodiplodia theobromae (Pat.) Griffon & Maubl., is another well-documented fungal source of botryodiplodin. mdpi.commdpi.comnasjournal.org.ngnasjournal.org.ng This cellulolytic fungus is a plant pathogen found in tropical and subtropical regions, affecting numerous economically important crops. mdpi.comresearchgate.net Botryodiplodin was first isolated from culture filtrates of Botryodiplodia theobromae. mdpi.com

Similar to M. phaseolina, the production of botryodiplodin by B. theobromae can be detected using an in-culture pigment formation method when the medium is supplemented with glycine. nasjournal.org.ngnasjournal.org.ngresearchgate.net Studies have utilized modified Czapek-Dox agar medium with added glycine to enhance the detection of botryodiplodin produced by B. theobromae isolates. nasjournal.org.ngnasjournal.org.ngresearchgate.net Research on grapevine strains of Lasiodiplodia theobromae has also identified botryodiplodins among the secondary metabolites produced, with temperature influencing their production. tandfonline.comnih.gov

Penicillium Species as Producers (e.g., P. roqueforti, P. coalescens, P. paneum, P. stipitatum)

Several Penicillium species are known to produce botryodiplodin. mdpi.commdpi.comwikipedia.org Notably, Penicillium roqueforti, a fungus commonly associated with blue cheese, has been a focus of research regarding botryodiplodin production as a potential food contaminant. mdpi.comresearchgate.net While P. roqueforti is known for producing various mycotoxins, including PR toxin, some strains also produce botryodiplodin. researchgate.netfrontiersin.orgscielo.br

Penicillium paneum is another Penicillium species reported to produce botryodiplodin, with concerns raised about its presence in bread and silage. mdpi.comresearchgate.net Talaromyces coalescens (syn. Penicillium coalescens) and Talaromyces stipitatus (syn. Penicillium stipitatum) have also been identified as botryodiplodin producers. mdpi.comwikipedia.org Isolation and structural elucidation of botryodiplodin and related analogues have been carried out from Penicillium coalescens. wikipedia.orgresearchgate.net The antibiotic PSX-1 produced by Penicillium stipitatum has been found to be identical to botryodiplodin.

Other Documented Fungal Sources

Beyond the genera mentioned above, botryodiplodin production has been documented in other fungal sources. While the provided search results primarily focus on Macrophomina, Botryodiplodia/Lasiodiplodia, and Penicillium species, some sources indicate that botryodiplodin is produced by "several species of fungi" mdpi.comnasjournal.org.ng and "others" mdpi.com, suggesting a broader distribution among fungal taxa. One source mentions Penicillium carneo-lutescens as a producer of this toxic metabolite.

Factors Influencing Botryodiplodin Production in In Vitro Fungal Cultures

The production of botryodiplodin by fungi in laboratory cultures can be influenced by various factors, including the composition of the culture medium and the availability of specific nutrients.

Role of Specific Nutrients and Media Composition (e.g., Glycine, Sucrose)

Sucrose (B13894) is another nutrient that has been shown to influence botryodiplodin production. In studies with Macrophomina phaseolina, sucrose stimulated pigment production in Czapek-Dox agar medium, with optimum red pigment production observed at the sucrose concentration used in conventional Czapek-Dox agar medium (30 g/L). nih.govmdpi.com Increasing sucrose concentrations directly enhanced botryodiplodin detection in Botryodiplodia theobromae cultures, with an optimum concentration of 15 g/L for detecting botryodiplodin by isolates of B. theobromae. nasjournal.org.ngresearchgate.netresearchgate.net

The type of culture medium also matters. For instance, modified Czapek-Dox medium enhanced the detection of botryodiplodin produced by B. theobromae isolates, particularly with the addition of glycine. nasjournal.org.ngnasjournal.org.ngresearchgate.netscispace.com Studies evaluating the effect of modified CDA composition revealed that only sucrose significantly stimulated the detection of botryodiplodin compared to other ingredients in the medium for B. theobromae. nasjournal.org.ngnasjournal.org.ngresearchgate.netresearchgate.net

The following table summarizes the optimal concentrations of glycine and sucrose for botryodiplodin detection/production in certain fungal cultures as reported in the search results:

Fungal SpeciesNutrientOptimal Concentration (g/L)EffectSource
Macrophomina phaseolinaGlycine10Stimulates pigment/botryodiplodin production mdpi.comnih.govmdpi.com
Macrophomina phaseolinaSucrose30Stimulates pigment production nih.govmdpi.com
Botryodiplodia theobromaeGlycine10Enhances botryodiplodin detection nasjournal.org.ngresearchgate.netresearchgate.net
Botryodiplodia theobromaeSucrose15Stimulates botryodiplodin detection nasjournal.org.ngresearchgate.netresearchgate.net

Other factors, such as incubation temperature, can also influence secondary metabolite production, including botryodiplodins, in fungi like Lasiodiplodia theobromae. tandfonline.comnih.gov

Optimization of Culture Conditions for Mycotoxin Yield

Optimizing culture conditions is crucial for maximizing botryodiplodin production in fungal fermentation. Studies on Macrophomina phaseolina isolates have shown that specific medium compositions and incubation parameters significantly impact yield. For instance, the addition of glycine to Czapek-Dox agar medium has been found to stimulate both pigment production and botryodiplodin synthesis. mdpi.comresearchgate.netnih.gov

Research indicates that a glycine concentration of 10 g/L is optimal for inducing maximum pigment intensity (measured by OD 520 nm) and mycotoxin yield in M. phaseolina. researchgate.netnih.gov Sucrose concentration also plays a role, with 15 g/L enhancing pigment visibility and correlating with increased botryodiplodin production. researchgate.net Time course analyses have revealed that botryodiplodin production typically peaks at 7–8 days of incubation in M. phaseolina cultures, showing a strong correlation with pigment formation. researchgate.netnih.gov

Interactive Table 1: Optimized Culture Conditions for Botryodiplodin Production in M. phaseolina

ParameterOptimal ConditionEffectSource(s)
Glycine Concentration10 g/LMaximum pigment and mycotoxin yield researchgate.netnih.gov
Sucrose Concentration15 g/LEnhanced pigment visibility and production researchgate.net
Incubation Time7–8 daysPeak botryodiplodin production researchgate.netnih.gov

Alkaline conditions (pH 8–10) and temperatures between 25–30°C have also been reported to promote pigment formation, which is linked to botryodiplodin synthesis. The principle behind this in-culture pigment formation is the reaction of botryodiplodin with amino group-containing substances like glycine in the culture medium, resulting in a reddish or pinkish pigment. nasjournal.org.ngmdpi.comresearchgate.netnih.govresearchgate.net This reaction forms the basis of a simple in-culture assay for detecting botryodiplodin production by fungal isolates. mdpi.comresearchgate.netnih.govmdpi.com

While microbial fermentation offers the advantage of producing the enantiomerically pure (-)-botryodiplodin, challenges remain in achieving consistent high yields compared to chemical synthesis, which typically produces racemic mixtures.

Regional and Strain-Specific Variations in Botryodiplodin Production Profiles

Significant variations in botryodiplodin production capacity exist among different fungal species and even among isolates of the same species from different geographical regions. mdpi.com For example, studies on M. phaseolina isolates from soybean plants in Mississippi revealed that while some isolates produced (-)-botryodiplodin, others did not, and some non-producing isolates still exhibited phytotoxicity, suggesting the production of other toxins. mdpi.comsemanticscholar.org

A survey of 42 M. phaseolina isolates showed that 71% produced pigment (and thus likely botryodiplodin) when cultured on glycine-supplemented medium. researchgate.netnih.gov Quantitative analysis of selected isolates demonstrated a wide range of botryodiplodin production levels. mdpi.comsemanticscholar.org

Interactive Table 2: Botryodiplodin Production by Selected M. phaseolina Isolates

IsolatePigment Production (OD520 nm)(-)-Botryodiplodin Production (µg/g)
Mp 230High6.94
Mp 264High6.75
Mp 183HighSubstantial
Mp 312HighSubstantial
Mp 009None0.01
Mp 239None0.02

Note: Data for Mp 183 and Mp 312 are qualitative ("Substantial") based on correlation with pigment production and LC-MS analysis. mdpi.commdpi.com

Regional variations in mycotoxin profiles produced by the same fungal species are well-documented. mdpi.com For instance, an isolate of M. phaseolina from mung beans in India was reported to produce both phaseolinone (B1679765) and (-)-botryodiplodin, whereas isolates from Mississippi soybeans primarily produced (-)-botryodiplodin with no detectable phaseolinone. mdpi.com

Beyond Macrophomina and Lasiodiplodia, other fungi contribute to the diversity of botryodiplodin-related compounds. Penicillium coalescens, for example, has been shown to produce (-)-botryodiplodin along with eight new structurally related analogues. researchgate.netupv.es This highlights the potential for discovering novel compounds within the botryodiplodin family from different fungal sources.

Proposed Biogenetic Pathways for Botryodiplodin and Structurally Related Analogs

Studies involving the incorporation of isotopically labeled precursors have provided insights into the biosynthesis of botryodiplodin. Incorporations of [1-¹³C], [2-¹³C], and [1,2-¹³C] acetate, as well as [2-¹³C, carboxyl-¹³C] and [3,4-¹³C] orsellinic acid, into botryodiplodin suggest that this mycotoxin is biosynthesized via the polyketide pathway. capes.gov.br Orsellinic acid has been identified as a precursor to botryodiplodin, and a biosynthetic pathway involving orsellinic acid has been proposed. capes.gov.br

The proposed biogenetic pathway for botryodiplodin and its structurally related analogues isolated from Penicillium coalescens suggests a common C7 unit (U1), likely derived from the aldehydic open form of botryodiplodin, as a building block for these compounds. researchgate.netupv.es Further research, potentially involving genomic analysis and enzyme studies, is needed to fully elucidate the intricate steps and enzymes involved in the biosynthesis of botryodiplodin and its diverse analogues across different fungal species.

Interactive Table 3: Proposed Precursor in Botryodiplodin Biosynthesis

PrecursorEvidenceSource
Orsellinic AcidIncorporation of isotopically labeled orsellinic acid; proposed pathway capes.gov.br

Compound Names and PubChem CIDs

Chemical Synthesis and Derivatization Strategies for Botryodiplodin

Total Chemical Synthesis Approaches for (±)-Botryodiplodin

Multiple approaches have been reported for the total chemical synthesis of racemic botryodiplodin. mdpi.com

Elucidation and Application of the McCurry & Abe Synthetic Pathway

The foundational chemical synthesis of (±)-botryodiplodin was first reported by McCurry and Abe in 1973. acs.org This pathway involves a five-step process. It begins with the acid-catalyzed cyclization of α-angelica lactone to form α-methyl-α-angelicalactone. An aldol (B89426) condensation is then performed using boron trifluoride etherate and formaldehyde, yielding (±)-cis-α-methyl-β-acetyl-γ-butyrolactone. Subsequent steps include protecting the ketone group with ethanethiol (B150549) and zinc chloride, reducing the lactone to a lactol using diisobutylaluminium hydride, and finally deprotecting the ketone.

Recent refinements to the McCurry & Abe protocol have aimed at improving scalability. These include vacuum distillation of α-angelica lactone with phosphoric acid for improved yield of α-methyl-α-angelicalactone, conducting the aldol condensation under an argon atmosphere to minimize side reactions, and performing the reduction with diisobutylaluminium hydride at low temperatures (-78°C) to prevent over-reduction.

Utilization of the Mukaiyama et al. Synthetic Methodologies

A convenient synthesis of botryodiplodin was established by Mukaiyama et al., starting from cis-α-methyl β-acetyl-γ-butyrolactone, which is produced by the reaction of α-methyl-α-angelicalactone with formaldehyde. researchgate.netoup.com This method synthesizes the antibiotic and anti-leukemic agent botryodiplodin in good yield. researchgate.netoup.com A modification of the method by Helberger et al. followed by four steps from the Mukaiyama et al. method has also been used to synthesize (±)-botryodiplodin starting from α-methyllevulinic acid. mdpi.com

Synthetic Routes Initiating from α-Methyllevulinic Acid

(±)-Botryodiplodin can be synthesized via chemical routes starting from α-methyllevulinic acid. These routes typically involve steps such as lactonization, formaldehyde-mediated cyclization, and thiol-blocking/reduction. One approach involves preparing α-methyl-α-angelicalactone from α-methyllevulinic acid, followed by conversion to the final product using steps similar to the Mukaiyama et al. method. mdpi.com α-Methyllevulinic acid is also known as 2-methyl-4-oxopentanoic acid. nih.govfishersci.calabsolu.ca

Stereoselective Synthesis Strategies (e.g., via Methyl Vinyl Ketone Intermediates)

Stereoselective synthesis strategies have been developed to access specific enantiomers of botryodiplodin and its derivatives. One approach involves the intramolecular radical cyclization of adducts derived from the cohalogenation of methyl vinyl ketone. tandfonline.comtandfonline.com This method provides an efficient stereoselective route to botryodiplodin derivatives. tandfonline.com Starting from methyl vinyl ketone, transformations involving halogenation/dehydrohalogenation/homolytic carbocyclization can lead to botryodiplodin or ethoxybotryodiplodin. acs.orgresearchgate.net Another stereoselective synthesis of (±)- and (-)-botryodiplodin has been reported using conjugate addition of lithium methylcyanocuprate to chiral isoprene (B109036) units. acs.org Organocatalytic conjugate addition, such as the addition of aldehydes to methyl vinyl ketone, has also been explored in stereoselective synthesis, including potential applications towards botryodiplodin. unige.ch

Synthesis and Characterization of Botryodiplodin Derivatives and Analogs

The synthesis and characterization of botryodiplodin derivatives and analogs have been pursued to explore their biological activities and structure-activity relationships. tandfonline.com

Synthesis of Ethoxybotryodiplodin and Related Ethers

A four-step synthesis of ethoxybotryodiplodin starting from methyl vinyl ketone has been reported. tandfonline.com This synthesis involves the cohalogenation of methyl vinyl ketone promoted by N-bromosuccinimide (NBS) in prop-2-ynyl alcohol, followed by intramolecular free-radical cyclization of the resulting β-bromopropynyl ethers. tandfonline.com This route provides a methylenefuran intermediate which is key for the synthesis of botryodiplodin derivatives. tandfonline.comacs.orgresearchgate.net The reactivity of an intermediate in acidic conditions accounts for the relative stereochemistry of the ethoxy group in ethoxybotryodiplodin. tandfonline.com Similar transformations starting from methyl vinyl ketone can lead to ethoxybotryodiplodin. acs.orgresearchgate.net

Researchers are currently preparing analogs of botryodiplodin by improving synthetic sequences to appropriately substituted α,β-unsaturated carbonyl compounds to define the structural features required for biological activity. tandfonline.com

Rational Design and Synthesis of Analogs for Structure-Activity Relationship Studies

Rational design and synthesis of analogs are fundamental approaches in medicinal chemistry and natural product research to understand how structural changes influence biological activity (SAR). researchgate.netfrontiersin.org This involves designing molecules with specific modifications based on the known structure of a lead compound, such as botryodiplodin, and then synthesizing these target compounds. nih.gov SAR studies aim to correlate the physicochemical properties or structural features of a series of molecules with their biological activities. researchgate.net

For botryodiplodin, rational design and synthesis of analogs would involve creating molecules with variations in its core structure or appended groups. These synthetic analogs can then be tested for their biological activities (e.g., antifungal, antibacterial, insecticidal) to determine which structural features are essential for activity and which modifications might enhance or alter these properties. This process can be guided by computational analyses, such as molecular docking studies, to predict how analogs might interact with biological targets. nih.govnih.gov

While specific details on the rational design and synthesis of botryodiplodin analogs for SAR studies were not extensively detailed in the provided search results, the general principles of this approach, as applied to other compound classes, are well-established. frontiersin.orgnih.govnih.gov This typically involves:

Identifying key structural features: Analyzing the structure of botryodiplodin to identify functional groups or moieties that are potentially involved in its biological activity.

Designing modifications: Planning specific chemical modifications to these features, such as substitutions, additions, or removals of atoms or groups.

Synthesizing analogs: Developing synthetic routes to produce the designed analog molecules.

Biological evaluation: Testing the synthesized analogs for their biological activities.

SAR analysis: Correlating the observed biological activities with the structural variations among the analogs to deduce SAR. researchgate.net

This iterative process allows researchers to systematically explore the chemical space around the parent compound and identify analogs with improved or altered biological profiles.

Characterization of Novel Analogs Isolated from Fungal Bioproduction (e.g., from Penicillium coalescens)

Fungal bioproduction is a significant source of natural products, including botryodiplodin and its analogs. Penicillium coalescens, for instance, has been shown to produce (-)-botryodiplodin along with eight new structurally related analogs (compounds 2-9). upv.esresearchgate.net The isolation and characterization of these novel analogs from fungal sources are crucial for expanding the known chemical diversity related to botryodiplodin and identifying potentially bioactive compounds.

The characterization of these novel fungal analogs typically involves a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. upv.esresearchgate.net These techniques are essential for determining the molecular weight, elemental composition, and structural connectivity of the isolated compounds. upv.esresearchgate.net

Research on Penicillium coalescens has successfully isolated and determined the structures of several botryodiplodin analogs. upv.esresearchgate.net These studies utilized 1D and 2D NMR techniques to elucidate the complete structures, including the relative and sometimes absolute configurations of chiral centers. upv.es For example, analysis of spectral data was used to determine the structure of an analog like (-)-botryodioxandiendione and establish the linkage between different moieties. upv.es

A likely biogenetic pathway from the aldehydic open form of botryodiplodin has been proposed for the biosynthesis of these related metabolites in P. coalescens. upv.esresearchgate.net

While (-)-botryodiplodin itself showed antifungal, antibacterial, and insecticidal activity, some of the other isolated metabolites, such as compounds 2, 5, and botryodiplodin acetate, were reported as not active in certain insecticidal assays. upv.es This highlights the importance of characterizing the biological activities of each isolated analog to understand the impact of structural variations on their effects.

The isolation and characterization of novel analogs from fungal sources like P. coalescens provide valuable insights into the structural diversity accessible through natural bioproduction and serve as potential starting points for further SAR studies or drug discovery efforts. frontiersin.org

Structural Elucidation and Stereochemical Characterization of Botryodiplodin

Stereoisomeric Forms of Botryodiplodin: (−)-Botryodiplodin (Natural Enantiomer) versus (±)-Botryodiplodin (Racemic Mixture)

Botryodiplodin exists in stereoisomeric forms, notably the natural enantiomer, (−)-botryodiplodin, and the synthetic racemic mixture, (±)-botryodiplodin. The natural form produced by fungi such as Macrophomina phaseolina and Lasiodiplodia theobromae is the (3R,4S)-(-)-botryodiplodin enantiomer.

A racemic mixture, or racemate, contains equal amounts (50:50) of left- and right-handed enantiomers of a chiral molecule. wikipedia.org While racemic mixtures are less common in nature, they are frequently produced through industrial synthesis. wikipedia.org Synthetic (±)-botryodiplodin has been produced via chemical routes, often starting from α-methyllevulinic acid. These synthetic pathways typically involve steps such as lactonization, formaldehyde-mediated cyclization, and thiol-blocking/reduction.

Interestingly, synthetic (±)-botryodiplodin has been shown to exhibit identical phytotoxicity to natural (−)-botryodiplodin in studies using soybean and duckweed models. Dose-response studies in soybean roots demonstrated comparable IC50 values (the concentration required to inhibit 50% of growth) for both forms, ranging from 14.9–42.9 µg/mL. This observed bioequivalence is consistent with research suggesting that the phytotoxicity arises from non-enzymatic DNA-protein cross-linking, a mechanism that does not necessitate chiral specificity. mdpi.com

The natural production of (−)-botryodiplodin by fungi like M. phaseolina has been linked to pigment production in certain culture media. mdpi.com For instance, isolates of M. phaseolina grown on Czapek-Dox agar (B569324) medium supplemented with glycine (B1666218) produced significantly higher amounts of (−)-botryodiplodin compared to non-pigment producing isolates. mdpi.com Optimal conditions for this production included a glycine concentration of 10 g/L.

Advanced Spectroscopic Methods in Botryodiplodin Structural Elucidation

The structural elucidation of botryodiplodin has heavily relied on advanced spectroscopic techniques, providing detailed information about its connectivity, functional groups, and stereochemistry.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in organic chemistry for determining the structure and configuration of molecules. beilstein-journals.orgnih.gov Both 1D and 2D NMR experiments have been extensively used in the structural elucidation of botryodiplodin and its analogues. acs.orgupv.esnih.gov

NMR data, including chemical shifts and coupling constants, provide crucial information about the arrangement of atoms and their spatial relationships. Analysis of coupling constants, particularly vicinal couplings, can help in assigning the relative stereochemistry between adjacent protons. beilstein-journals.orgupv.es For example, the multiplicity and coupling constant of specific protons in the botryodiplodin structure can indicate a cis or trans relationship between substituents on the furan (B31954) ring. upv.es

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass Spectrometry (MS) plays a vital role in determining the molecular weight and formula of a compound, as well as providing insights into its structural fragments. savemyexams.com The molecular ion peak (M+) in a mass spectrum corresponds to the intact molecule that has lost an electron, providing its molecular mass. savemyexams.comlibretexts.org

Chemical ionization mass spectrometry was notably used in the early structural determination of botryodiplodin. rsc.orgrsc.org This technique can provide the molecular weight and, with high-resolution MS, the elemental composition, allowing for the determination of the molecular formula (C7H12O3 for botryodiplodin).

Fragmentation patterns observed in MS provide further structural information. savemyexams.comwikipedia.org When the molecular ion is unstable, it breaks down into smaller fragment ions, each with a specific mass-to-charge ratio (m/z). savemyexams.comlibretexts.org The pattern of these fragments is characteristic of the molecule's structure, as bonds break in predictable ways based on their stability. libretexts.orgmsu.edu Analyzing these fragmentation pathways can help piece together the different parts of the molecule.

X-ray Diffraction Analysis for Absolute Stereochemical Determination

While NMR can establish relative stereochemistry, X-ray diffraction analysis is the most powerful method for determining the absolute stereochemistry of a crystalline compound. researchgate.netnih.gov This technique involves analyzing the diffraction pattern produced when X-rays pass through a single crystal of the compound. researchgate.net

For chiral, enantiomerically pure compounds like natural (−)-botryodiplodin, X-ray diffraction can distinguish between enantiomers by exploiting the phenomenon of resonant scattering (anomalous dispersion). researchgate.netnih.gov This effect introduces small differences in the intensity of diffracted beams for certain pairs of reflections (Bijvoet pairs), allowing for the assignment of the absolute configuration. researchgate.net

However, determining the absolute configuration of light-atom organic compounds using X-ray diffraction can be challenging due to the small anomalous scattering contribution of elements like carbon and oxygen. researchgate.net Obtaining high-quality single crystals is also a prerequisite, which may not always be feasible. researchgate.net Despite these challenges, X-ray crystallography provides definitive proof of absolute stereochemistry when successful. beilstein-journals.org

Structural Relationship with Other Natural Products and Biochemical Analogs (e.g., Ribose Analog Hypothesis)

Botryodiplodin has been noted for its structural similarities to other natural products and has been investigated as a potential biochemical analog. One notable hypothesis is its resemblance to ribose. mdpi.comusda.govmdpi-res.com

Botryodiplodin is described as a simple ribose analog mycotoxin. mdpi.com Ribose and its derivatives are essential components of key biological molecules such as DNA, RNA, ATP, and GTP, playing crucial roles in genetic information transfer and cellular energy currency. usda.gov They are also involved in photosynthesis in plants. usda.gov Due to the fundamental importance of ribose, ribose analogs could potentially act as potent antimetabolites by interfering with enzymes involved in the synthesis of these essential components or by being incorporated into non-functional molecules. usda.gov

While botryodiplodin's structural similarity to ribose is recognized and has led to the hypothesis that its toxicity might stem from this analogy, research suggests that its mechanism of action may involve other pathways, such as DNA-protein cross-linking. usda.govresearchgate.netthegoodscentscompany.com

Furthermore, structurally related analogues of (−)-botryodiplodin have been isolated from fungal sources. acs.orgupv.esnih.govresearchgate.net For example, Penicillium coalescens has yielded (−)-botryodiplodin along with eight new, structurally related analogues. acs.orgupv.esnih.govresearchgate.net The structures of these related compounds were determined using MS and NMR studies, and a likely biogenetic pathway from an aldehydic open form of botryodiplodin has been proposed for their formation. acs.orgnih.gov Another related compound, (2R/2S,3S,4S)-3-epi-botryodiplodin, has been isolated from Lasiodiplodia theobromae. researchgate.nettandfonline.com

Structural Features of Botryodiplodin Oligomers (e.g., Botryodiplodin Dimer)

While the primary focus of research on botryodiplodin has been its monomeric form, the potential for it to form oligomers, such as dimers, is a relevant area of structural investigation, particularly in the context of its biological activity and interactions.

Although specific detailed research on the isolated structural features of botryodiplodin oligomers, such as a well-characterized botryodiplodin dimer, is less extensively documented in the provided search results compared to the monomer, the principle of small molecules forming dimers or oligomers through various chemical interactions is well-established. Such associations could potentially occur through covalent bonds, hydrogen bonding, or other non-covalent interactions, depending on the chemical environment.

In the broader context of natural product chemistry and mycotoxins, understanding if and how botryodiplodin forms oligomers could provide further insights into its stability, transport, and mechanism of action, especially if an oligomeric form is involved in its biological effects or interactions with cellular components. Further research would be needed to fully elucidate the structural features and prevalence of botryodiplodin oligomers in different conditions.

Molecular and Cellular Mechanisms of Action of Botryodiplodin

Non-Enzymatic DNA-Protein Cross-linking as a Primary Mechanism

One of the primary mechanisms identified for botryodiplodin's toxicity is the induction of DNA-protein cross-links (DPCs). mdpi.comnih.govoup.comnih.gov This process is considered non-enzymatic, implying a direct chemical reaction between botryodiplodin, DNA, and proteins. mdpi.com Studies in mammalian cells have demonstrated that botryodiplodin induces DPCs, and this action is dependent on the presence of the hydroxyl group at position 2 of the botryodiplodin molecule. nih.govoup.comoup.com Methylation of this hydroxyl group prevents the formation of DPCs, supporting the crucial role of this functional group in the cross-linking mechanism. oup.com The formation of DPCs can impede essential cellular processes like DNA replication and transcription, contributing to cytotoxicity. scielo.org.mx While the precise chemical steps involved in the formation of these cross-links are still under investigation, the evidence strongly suggests a direct chemical interaction facilitated by the 2-hydroxyl group. oup.com

Inhibition of DNA Synthesis and Disruption of Cell Division Processes

Botryodiplodin has been shown to inhibit DNA synthesis and disrupt cell division in a variety of biological systems, including bacteria, fungi, yeast, plants, and mammalian cells. mdpi.comresearchgate.net This inhibition of DNA synthesis is a key factor in its ability to halt cell proliferation. medchemexpress.comresearchgate.net In rapidly dividing cells, the disruption of DNA synthesis can lead to cell cycle arrest, particularly in the S phase, where DNA replication occurs. nih.govmdpi.com This arrest prevents cells from progressing through the cell cycle, ultimately inhibiting cell multiplication. researchgate.netnih.gov The effect on DNA synthesis appears to be a significant factor in the observed biological activities of botryodiplodin across different organisms.

Targeted Disruption of Meristematic Cell Structures in Plant Systems

In plant systems, botryodiplodin exhibits phytotoxic effects, with a notable impact on meristematic tissues. mdpi.commdpi-res.com Meristems are regions of actively dividing cells responsible for plant growth. gatech.edunih.gov Botryodiplodin has been shown to target these rapidly dividing cells, leading to the disruption and loss of meristematic tissue, such as the root cap and the meristematic region near root tips. mdpi.com This targeted toxicity to meristematic cells can severely inhibit root growth and disrupt normal plant development. mdpi.com The destruction of root tip meristematic cells has been proposed as a mechanism by which fungi producing botryodiplodin, such as Macrophomina phaseolina, may facilitate infection by creating entry points into the plant vascular system. mdpi.comnih.gov

Biochemical Interactions with Biomolecules: Reaction with Amines and Proteins Leading to Pigment Formation

Botryodiplodin is known to react with amines and proteins, resulting in the formation of colored pigments, typically red to yellow. mdpi.comresearchgate.netresearchgate.netmdpi.com This reaction has been observed numerous times and involves the interaction of botryodiplodin with amino acids, proteins, and other amine-containing compounds. mdpi.comresearchgate.netmdpi.com The formation of these pigments is a non-enzymatic reaction. This characteristic pigment formation has been utilized as an in-culture assay for detecting botryodiplodin production by fungi. researchgate.netresearchgate.netmdpi.com The reaction with proteins, particularly those on root surfaces in plants, is also relevant to its phytotoxicity and potential role in facilitating fungal infection. mdpi.com

Here is a table illustrating the pigment formation reaction with various amines:

AminePigment Formation (Qualitative)
Concentrated Ammonium HydroxideYes
Ammonium ChlorideYes
Poly-L-lysine hydrobromideYes
Bovine Serum AlbuminYes
Chitosan hydrochlorideYes
EthylamineYes
HexylamineYes
EthylenediamineYes
EthanolamineYes
Methylamine hydrochlorideYes
L-lysine dihydrochlorideYes
Glycine (B1666218)Yes

Note: Data compiled from qualitative observations of pigment formation upon reaction with (±)-botryodiplodin solution in the presence of air. mdpi.com

Critical Examination of the Ribose-Analog Toxin Hypothesis: Mechanistic Implications

Given its structural similarity to ribose, botryodiplodin was initially considered a potential ribose-analog toxin. researchgate.netusda.gov The hypothesis suggested that botryodiplodin might exert its toxicity by interfering with metabolic pathways involving ribose and its derivatives, which are essential components of DNA, RNA, and cellular energy currency molecules like ATP. usda.gov This interference could occur either by inhibiting enzymes that utilize ribose or by being incorporated into essential biomolecules as a non-functional analog. usda.gov However, despite the structural resemblance and the potential for ribose analogs to be effective toxins, research has largely concluded that botryodiplodin's primary mechanism of action does not appear to be through a ribose-analog mechanism. researchgate.netusda.gov The evidence points more strongly towards mechanisms like DNA-protein cross-linking and direct inhibition of DNA synthesis as the major contributors to its toxicity. mdpi.comnih.govoup.comresearchgate.net While the initial hypothesis was mechanistically plausible, experimental findings have not provided substantial support for botryodiplodin acting primarily as a ribose analog. researchgate.netusda.gov

Biological Activities and Their Academic Implications

Phytotoxic Effects of Botryodiplodin in Plant Systems

Botryodiplodin exhibits significant phytotoxicity, impacting plant growth and potentially facilitating fungal infection. mdpi.com

Induction of Root Tip Necrosis and Inhibition of Root Growth

Studies have shown that botryodiplodin can induce toxic responses in plant roots. In soybean seedlings grown in hydroponic culture, the addition of (±)-botryodiplodin to the medium inhibited both lateral and tap root growth. mdpi.comnih.govresearchgate.netnih.govusda.gov The toxin also caused the loss of root caps (B75204) and disrupted the normal cellular structure of root tips. mdpi.comnih.govresearchgate.netnih.govusda.gov This suggests that botryodiplodin targets meristematic tissue, where cell division occurs, leading to root tip destruction and necrosis. mdpi.com

Research indicates a differential sensitivity between lateral and tap roots to botryodiplodin exposure. In one study, (±)-botryodiplodin caused significantly greater toxicity to lateral roots than to tap roots. nih.gov Lateral root growth exhibited an approximately eight-fold reduction, while tap root growth showed only about a two-fold reduction. nih.gov The IC50 (the concentration required to inhibit 50% of growth) for lateral roots was 4.2 µg/mL, whereas the IC50 for tap roots was 23.5 µg/mL. nih.govresearchgate.net

Differential Susceptibility Among Plant Genotypes to Botryodiplodin Exposure (e.g., Soybean Cultivars)

Plant genotypes exhibit differential susceptibility to the phytotoxic effects of botryodiplodin. In studies using soybean leaf disc cultures, the cultivar Saline, considered susceptible to charcoal rot disease, was significantly more susceptible to (±)-botryodiplodin phytotoxicity compared to charcoal rot-resistant genotypes like DS97-84-1 and DT97-4290. mdpi.comnih.govresearchgate.netnih.govresearchgate.net

Quantitative assessments of phytotoxicity severity over time (24, 48, 72, and 96 hours) demonstrated this differential response. mdpi.com At 96 hours, the IC50 values for phytotoxicity in leaf discs were 14.9 µg/mL for Saline, 38.5 µg/mL for DS97-84-1, and 42.9 µg/mL for DT97-4290. mdpi.comresearchgate.net This order of susceptibility (Saline > DS97-84-1 > DT97-4290) aligns with the reported charcoal rot tolerance of genotype DT97-4290. mdpi.comresearchgate.net The differential susceptibility observed in leaf tissue suggests that this resistance mechanism may be expressed in multiple plant tissues. mdpi.comresearchgate.net

The following table summarizes the IC50 values for botryodiplodin phytotoxicity in leaf discs of different soybean genotypes:

Soybean GenotypeCharcoal Rot SusceptibilityIC50 (µg/mL) at 96 hours
SalineSusceptible14.9 mdpi.comresearchgate.net
DS97-84-1Susceptible38.5 mdpi.comresearchgate.net
DT97-4290Resistant42.9 mdpi.comresearchgate.net

Role in Facilitating Fungal Root Infection and Enhancing Pathogenesis

Botryodiplodin is proposed to play a role in the initial stages of fungal root infection, particularly by Macrophomina phaseolina. mdpi.comnasjournal.org.ngmdpi.comnih.govnih.govnih.govusda.govmdpi.comnih.govresearchgate.net The toxin is thought to facilitate fungal entry by creating necrotic areas in plant tissue, which serve as readily penetrable regions for fungal hyphae. mdpi.comnasjournal.org.ngmdpi.comnih.govnih.govusda.govresearchgate.net

When applied externally to undisturbed soybean roots, botryodiplodin induces phytotoxic responses, such as root tip destruction and loss of root caps, creating lesions that could facilitate fungal infection from a soil reservoir. mdpi.comnih.govresearchgate.netnih.govusda.gov The targeting of meristematic cells near root tips by a toxin that kills dividing cells is consistent with a mechanism that would facilitate fungal entry. mdpi.comnih.govusda.gov

Studies have detected (-)-botryodiplodin in the roots of soybean plants naturally infected with charcoal rot disease, but not in the aerial parts, supporting its localized role in root pathogenesis. mdpi.comnih.gov However, the presence and concentration of botryodiplodin can vary among M. phaseolina isolates, with some isolates producing detectable levels, others producing traces, and some producing none, even though they may still cause disease. mdpi.comresearchgate.net This suggests that while botryodiplodin contributes to the pathogenicity of some isolates, other toxins or mechanisms may also be involved in charcoal rot disease. mdpi.comresearchgate.net

Antimicrobial Activities of Botryodiplodin

In addition to its phytotoxic effects, botryodiplodin also possesses antimicrobial properties, exhibiting activity against both bacteria and fungi. mdpi.comnasjournal.org.ngmdpi.comnih.gov

Antibacterial Spectrum and Efficacy

Botryodiplodin has been reported to have antibacterial activity. mdpi.comnasjournal.org.ngmdpi.com Early studies utilized its antibacterial activity to guide the isolation of (-)-botryodiplodin. mdpi.com While specific details on the full antibacterial spectrum and detailed efficacy (e.g., Minimum Inhibitory Concentrations against a wide range of bacterial species) were not extensively detailed in the provided search results focusing on phytotoxicity, the compound is recognized for its antibiotic properties. nasjournal.org.ngmdpi.com Research on other natural compounds, such as alkaloids, highlights the diverse mechanisms by which they can exert antibacterial effects, including disrupting metabolic processes and inhibiting efflux pumps, suggesting potential avenues for investigating botryodiplodin's antibacterial mode of action. mdpi.combiomedpharmajournal.orgfrontiersin.orgnih.gov

Antifungal Spectrum and Efficacy

Botryodiplodin also demonstrates antifungal activity. mdpi.comnasjournal.org.ng This activity is among its reported biological effects. mdpi.com While comprehensive data on the specific fungal species inhibited and detailed efficacy metrics like MIC values against various fungi were not the primary focus of the provided search results, its classification as a mycotoxin produced by fungi and its reported antifungal properties indicate its potential to affect fungal growth and development. nasjournal.org.ngmdpi.comnih.govrjppd.orgorientjchem.orgresearchgate.netusda.govmdpi.com

Antineoplastic Properties of Botryodiplodin (e.g., Antileukemic and Cytotoxic Activities)

Botryodiplodin has demonstrated antineoplastic properties, including antileukemic and cytotoxic activities. nih.govnasjournal.org.ngunina.itmdpi.comthegoodscentscompany.com It was initially isolated as an antibiotic with antileukemic activity from Botryodiplodia theobromae. thegoodscentscompany.com Antibiotic PSX-1, which exhibits antitumor activity and was isolated from Penicillium stipitatum, was found to be identical to botryodiplodin. nih.gov

Studies have shown botryodiplodin's cytotoxic effects on mammalian cells in culture. nasjournal.org.ngmdpi.comunina.itnasjournal.org.ng For instance, research on Macrophomina phaseolina extracts containing (3R,4S)-botryodiplodin indicated high toxicity against mammalian cell lines, such as Vero monkey kidney cells and 3T3 mouse fibroblasts. unina.it Notably, 3T3 cells appeared more sensitive to M. phaseolina crude extracts than Vero cells. unina.it The stereochemistry of botryodiplodin appears to influence its cytotoxic activity; the epimer 3-epi-botryodiplodin showed significantly lower cytotoxicity (0-5%) compared to botryodiplodin in Vero and 3T3 cell lines. mdpi.com

Botryodiplodin's cytotoxic activity may be linked to its ability to induce protein-DNA crosslinking in mammalian cells. nasjournal.org.ngmdpi.com

Other Documented Biological Activities of Academic Interest

Beyond its antineoplastic effects, botryodiplodin exhibits other biological activities of academic interest.

Mutagenic Effects in Model Systems

Botryodiplodin has been shown to have mutagenic effects in model systems. nasjournal.org.ngtandfonline.commdpi.comthegoodscentscompany.com Studies using the Salmonella typhimurium/microsomal activation test demonstrated that botryodiplodin was active in the histidine reversion system without requiring metabolic activation. nasjournal.org.ngthegoodscentscompany.comnasjournal.org.ngresearchgate.net This indicates its potential to directly induce mutations.

Furthermore, botryodiplodin induces DNA-protein cross-links (DPC) in mammalian cells in culture. nasjournal.org.ngmdpi.comnasjournal.org.ngresearchgate.net Research investigating the repair of these DPC in mammalian cells found no evidence of single-strand breaks, suggesting that neither base excision nor excision repair processes were involved in the repair of DPC or other lesions induced by botryodiplodin in these cells. thegoodscentscompany.comnasjournal.org.ngresearchgate.net

Antifertility Activity

Botryodiplodin has been reported to possess antifertility activity. nih.govunina.ittandfonline.commdpi.com

Insecticidal Activity

Insecticidal activity has also been attributed to botryodiplodin. acs.orgnih.govresearchgate.netacs.orgupv.es Bioassay-guided fractionation of the organic extract from the fungus Penicillium coalescens revealed that (-)-botryodiplodin was responsible for the insecticidal activity observed in the extract. acs.orgnih.govresearchgate.netacs.orgupv.es This activity appears to be a newly identified property of (-)-botryodiplodin. nih.govacs.orgupv.es Other related metabolites isolated from the same fungus did not show activity in insecticidal assays. upv.es

Table 1: Biological Activities of Botryodiplodin

Biological ActivityDescription
AntineoplasticIncludes antileukemic and cytotoxic effects on mammalian cells. nih.govnasjournal.org.ngunina.itmdpi.comthegoodscentscompany.com
MutagenicInduces mutations in model systems and causes DNA-protein crosslinking. nasjournal.org.ngtandfonline.commdpi.comthegoodscentscompany.comnasjournal.org.ngresearchgate.net
AntifertilityDocumented effect on fertility. nih.govunina.ittandfonline.commdpi.com
InsecticidalDemonstrated activity against insects. acs.orgnih.govresearchgate.netacs.orgupv.es

Advanced Research Methodologies and Techniques in Botryodiplodin Studies

Bioassay-Guided Fractionation for the Isolation and Identification of Active Compounds

Bioassay-guided fractionation is a fundamental approach in the isolation and identification of biologically active compounds like botryodiplodin from complex fungal extracts. This method involves systematically separating a crude extract into smaller fractions based on their chemical properties, followed by testing each fraction for the desired biological activity (e.g., antifungal, antibacterial, or phytotoxic effects) using a relevant bioassay. nih.govacs.orgupv.es Fractions exhibiting activity are further fractionated, and the process is repeated until pure, active compounds are obtained.

Studies on Penicillium coalescens have utilized bioassay-guided fractionation of organic extracts to isolate (-)-botryodiplodin and several related analogues. nih.govacs.orgupv.esresearchgate.net The known mycotoxin (-)-botryodiplodin was identified as the most abundant compound and was found to be responsible for the potent antifungal, antibacterial, and insecticidal activities observed in the crude extract. nih.govacs.orgupv.es Similarly, bioassay-guided fractionation of Macrophomina phaseolina culture extracts, guided by activity against dividing mammalian cells, led to the isolation and identification of (-)-botryodiplodin as a key phytotoxin produced by this fungus. usda.gov

Development and Application of In-Culture Pigment Formation Assays for Toxin Detection and Differentiation of Fungal Isolates

A notable characteristic of botryodiplodin is its reaction with amino group-containing substances, such as amino acids (like glycine (B1666218), alanine, leucine, or asparagine) and proteins, to form reddish or pinkish pigments in culture medium. nasjournal.org.ngnih.gov This property has been leveraged to develop simple and inexpensive in-culture pigment formation assays for detecting botryodiplodin production by fungal isolates, particularly Macrophomina phaseolina and Botryodiplodia theobromae. nasjournal.org.ngnih.govnasjournal.org.ng

These assays involve growing fungal isolates on specific culture media, such as Czapek-Dox agar (B569324) or modified Czapek-Dox agar, supplemented with an amino acid like glycine. nih.govnasjournal.org.ng The formation of a red or pink pigment in the medium indicates the production of botryodiplodin. nasjournal.org.ngnih.gov Studies have shown a significant positive correlation between pigment production in glycine-supplemented media and the actual concentration of (-)-botryodiplodin detected by more advanced analytical techniques like LC/MS analysis of culture filtrates. nih.govmssoy.org

Optimization studies have identified optimal concentrations of supplements like glycine (e.g., 10 g/L) and sucrose (B13894) (e.g., 15 g/L) in modified culture media to enhance botryodiplodin detection by B. theobromae isolates. nih.govnasjournal.org.ng This in-culture assay provides a practical method for rapidly screening numerous fungal isolates to differentiate toxigenic strains from non-toxigenic ones, which is particularly valuable in regions where advanced analytical equipment may be limited. nasjournal.org.ng

Experimental Models for Assessing Phytotoxicity (e.g., Hydroponic Culture, Leaf Disc Assays, Duckweed Plantlet Cultures)

Assessing the phytotoxic effects of botryodiplodin is crucial for understanding its role in plant diseases. Various experimental models are employed to evaluate the impact of botryodiplodin on plant tissues and growth. These models allow for controlled application of the toxin and observation of specific plant responses.

Hydroponic Culture: Hydroponic systems are used to expose plant roots directly to botryodiplodin in a liquid medium. This method allows for the study of toxin effects on root growth, morphology, and cellular structure. In soybean seedlings, exposure to (±)-botryodiplodin in hydroponic culture has been shown to inhibit lateral and tap root growth and cause destruction of root caps (B75204) and normal root tip cellular structure. mdpi.comusda.govresearchgate.net This type of root damage is hypothesized to facilitate fungal infection by creating entry points for hyphae. mdpi.comusda.gov

Leaf Disc Assays: Leaf disc assays involve placing excised plant leaf discs on a medium containing the toxin. This model is useful for assessing localized tissue damage and susceptibility. Soybean leaf disc cultures have been used to evaluate the phytotoxicity of (±)-botryodiplodin, demonstrating that susceptible soybean cultivars are more affected than resistant genotypes. mdpi.comusda.govmdpi.comresearchgate.net

Duckweed Plantlet Cultures: Duckweed (Lemna pausicostata) plantlet cultures provide a simple and sensitive system for assessing general phytotoxicity. Duckweed plantlets are exposed to varying concentrations of the toxin in their culture medium, and growth inhibition (measured as frond production) is observed over time. mdpi.comusda.gov Botryodiplodin has been shown to cause significant phytotoxicity in duckweed cultures at relatively low concentrations. mdpi.comusda.gov

These experimental models, used individually or in combination, provide valuable insights into the mechanisms of botryodiplodin-induced phytotoxicity and the susceptibility of different plant species or genotypes.

Below is a table summarizing some findings from phytotoxicity studies using these models:

Experimental ModelPlant SpeciesObserved Phytotoxicity EffectsRelevant FindingsCitation
Hydroponic CultureSoybean (Glycine max)Inhibition of lateral and tap root growth, root cap destruction.Facilitates fungal root infection. mdpi.comusda.govresearchgate.net
Leaf Disc AssaySoybean (Glycine max)Localized tissue damage, differential susceptibility.Susceptible genotypes more affected than resistant ones. mdpi.comusda.govmdpi.comresearchgate.net
Duckweed Plantlet CultureDuckweed (Lemna pausicostata)Growth inhibition (frond production).Sensitive indicator of botryodiplodin phytotoxicity, effects observed at low concentrations. mdpi.comusda.gov

Molecular and Analytical Techniques for Fungal Strain Characterization and Metabolite Profiling (e.g., Transcriptomic Analysis for Regulatory Pathways, LC-MS/MS for Secondary Metabolites)

Molecular and analytical techniques are indispensable for characterizing botryodiplodin-producing fungal strains and profiling their secondary metabolites. These methods provide detailed information about fungal genetics, metabolic pathways, and the presence and concentration of botryodiplodin and related compounds.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is a powerful analytical technique widely used for the detection, identification, and quantification of secondary metabolites, including mycotoxins like botryodiplodin, in fungal cultures and plant tissues. nih.govmssoy.orgmdpi.commdpi.comnih.gov LC separates compounds based on their physical and chemical properties, while MS/MS provides structural information and allows for sensitive detection. This technique has been used to confirm the presence and measure the concentration of (-)-botryodiplodin in fungal culture filtrates and infected plant tissues. nih.govmssoy.org LC-MS based metabolomics workflows are suitable for screening hundreds of natural products simultaneously. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a key technique for determining the chemical structure of isolated compounds. 1D and 2D NMR studies are used to elucidate the structures of botryodiplodin and its analogues. nih.govacs.orgupv.esusda.gov

Mass Spectrometry (MS): Various MS techniques, including fast-atom bombardment mass spectrometry and negative ion MS/MS spectrometry, are employed for molecular weight determination and fragmentation analysis, aiding in structure elucidation. nih.govacs.orgupv.esusda.gov

Transcriptomic Analysis: Transcriptomic analysis involves studying the complete set of RNA transcripts in a fungal organism. While not specifically detailed for botryodiplodin regulatory pathways in the provided context, transcriptomics is a general molecular technique used to investigate gene expression patterns related to secondary metabolite biosynthesis and regulatory pathways in fungi. thermofisher.comkuleuven.be This can provide insights into the genes involved in botryodiplodin production and the conditions under which they are expressed.

Other Techniques: Other analytical techniques mentioned in the context of fungal metabolite analysis include UV-VIS absorption spectroscopy and HPLC (High-Performance Liquid Chromatography). usda.govmdpi.comnih.gov These techniques contribute to the separation, detection, and characterization of fungal metabolites.

These techniques, often used in combination, provide a comprehensive understanding of the metabolic capabilities of botryodiplodin-producing fungi and allow for the precise analysis of the toxin in various samples.

Here is a table summarizing some analytical techniques used in botryodiplodin studies:

TechniqueApplicationCitation
LC-MS/MSDetection, identification, and quantification of botryodiplodin. nih.govmssoy.orgmdpi.comnih.gov
NMR SpectroscopyElucidation of chemical structure of botryodiplodin and analogues. nih.govacs.orgupv.esusda.gov
Mass Spectrometry (MS)Molecular weight determination and fragmentation analysis. nih.govacs.orgupv.esusda.gov
Transcriptomic AnalysisInvestigating gene expression related to metabolite biosynthesis (general). thermofisher.comkuleuven.be
UV-VIS Absorption Spec.Characterization of metabolites. usda.govnih.gov
HPLCSeparation and detection of metabolites. usda.govmdpi.comnih.gov

Optimization of Experimental Systems for Investigating the Ecological Role of Botryodiplodin in Plant-Fungus Interactions

Investigating the ecological role of botryodiplodin in plant-fungus interactions requires the optimization of experimental systems to mimic natural conditions and accurately assess the toxin's contribution to pathogenesis or other ecological processes. This involves carefully selecting plant hosts, fungal isolates, and environmental conditions that are relevant to the natural interaction.

For instance, studies on the role of botryodiplodin in charcoal rot disease caused by Macrophomina phaseolina in soybeans have focused on experimental systems that allow for the observation of root infection and the impact of the toxin on root tissues. mssoy.orgmdpi.comusda.govresearchgate.net Hydroponic cultures, as discussed earlier, are optimized to expose roots to the toxin and observe effects on growth and cellular structure, which are relevant to the initial stages of infection. mssoy.orgmdpi.comusda.govresearchgate.net

Optimizing in-culture assays for pigment formation, as detailed in Section 7.2, also contributes to investigating the ecological role by providing a tool to easily screen and differentiate fungal isolates based on their toxin production capability, which can then be correlated with their pathogenicity in plant infection studies. nasjournal.org.ngnih.govnasjournal.org.ng

Furthermore, understanding the complex interactions between plants and fungi, whether pathogenic or mutualistic, often involves studying the molecular dialogue between the organisms. kuleuven.beresearchgate.netfrontiersin.org While specific examples for botryodiplodin are not extensively detailed in the provided text, general principles of optimizing experimental systems for plant-fungus interactions include controlling factors like nutrient availability, temperature, and humidity, and utilizing techniques to study gene expression and metabolite exchange at the interface of the interaction. researchgate.netmdpi.comnih.gov

The optimization of these experimental systems allows researchers to gain a clearer understanding of how botryodiplodin contributes to fungal virulence, influences plant defense responses, and shapes the outcome of plant-fungus interactions in relevant ecological contexts.

Agricultural and Biotechnological Research Perspectives

Strategies for Crop Protection and Disease Management against Botryodiplodin-Producing Pathogens

Effective management of diseases caused by botryodiplodin-producing fungi like M. phaseolina and L. theobromae requires multifaceted strategies. These approaches often focus on mitigating the impact of the mycotoxin and the pathogenicity of the fungal strains. nasjournal.org.ngresearchgate.net

Research Towards the Development of Disease-Resistant Crop Varieties

Developing crop varieties with enhanced resistance to botryodiplodin-producing pathogens is a key area of agricultural research. Studies have shown varying levels of susceptibility to botryodiplodin among different crop genotypes. For instance, research on soybean genotypes exposed to (±)-botryodiplodin revealed significant differences in phytotoxic responses. mdpi.comnih.gov

Soybean Genotype IC₅₀ Value (µg/mL) Susceptibility
Saline 14.9 Most Susceptible
DS97-84-1 38.5 Moderately Resistant
DT97-4290 42.9 Resistant

IC₅₀ represents the concentration required to inhibit 50% of growth.

These findings indicate that some genotypes exhibit higher tolerance to botryodiplodin, suggesting potential sources of resistance for breeding programs. mdpi.com The phytotoxicity of botryodiplodin, which includes inhibition of root growth and disruption of root tip cellular structure, is believed to facilitate fungal infection. nih.govnih.gov Therefore, identifying and utilizing genotypes that are less affected by botryodiplodin is a crucial step in developing resistant crop varieties. mdpi.com

Potential Applications of Botryodiplodin and Its Derivatives in Natural Product Synthesis and Biosensor Development

Botryodiplodin and its derivatives hold potential in areas beyond disease management, including natural product synthesis and biosensor development. The unique chemical structure of botryodiplodin, a γ-lactone derivative with a bicyclic framework, makes it an interesting target for synthetic studies. wikipedia.org Research has explored stereoselective synthesis routes for botryodiplodin derivatives, which could have applications in various studies, including those investigating phytotoxicity. tandfonline.comtandfonline.com

Broader Implications for Understanding Mycotoxin-Plant Host Interactions and Fungal Pathogenicity

Research on botryodiplodin provides valuable insights into the complex interactions between mycotoxins, fungal pathogens, and host plants. Botryodiplodin's role in facilitating fungal infection by inducing phytotoxic effects, such as root tip necrosis and inhibition of root growth, highlights the significance of mycotoxins as virulence factors. nih.govnih.gov Studies on the varying susceptibility of different plant genotypes to botryodiplodin contribute to a better understanding of plant resistance mechanisms. mdpi.com

Q & A

Q. What methodologies are currently used to detect botryodiplodin in fungal cultures and plant tissues, and what are their limitations?

Detection methods include liquid chromatography-mass spectrometry (LC/MS) for precise quantification and a novel colorimetric assay using glycine-supplemented Czapek-Dox agar to induce pigment formation, which correlates with (-)-botryodiplodin production . While LC/MS is highly accurate, it requires specialized equipment and expertise, limiting accessibility. The colorimetric method offers a low-cost, high-throughput alternative but may lack specificity in complex matrices .

Q. How is (±)-botryodiplodin synthesized for experimental studies, and why is the racemic mixture preferred over enantiomerically pure forms?

(±)-Botryodiplodin is synthesized via chemical routes starting from α-methyllevulinic acid, involving lactonization, formaldehyde-mediated cyclization, and thiol-blocking/reduction steps . The racemic mixture is used because botryodiplodin’s phytotoxicity arises from non-enzymatic DNA-protein cross-linking, which does not require chiral specificity . Synthetic (±)-botryodiplodin exhibits identical NMR and TLC profiles to natural (-)-botryodiplodin, except for optical inactivity .

Q. What role does botryodiplodin play in the pathogenesis of Macrophomina phaseolina in soybean crops?

Botryodiplodin is implicated in root infection, where it induces necrosis, facilitating fungal colonization. It is detected exclusively in charcoal-rot-infected soybean roots (0.01–3.14 µg/g) but not in asymptomatic tissues . However, only 51.4% of M. phaseolina strains produce detectable levels, suggesting additional toxins or mechanisms .

Advanced Research Questions

Q. How do contradictions in botryodiplodin production among M. phaseolina strains impact hypotheses about its role in virulence?

Despite 37.8% of strains producing sub-detection levels of botryodiplodin, their culture filtrates still exhibit phytotoxicity, indicating undiscovered toxins . This necessitates strain-specific genomic or metabolomic profiling to identify alternative virulence factors . Experimental designs should include dual toxin quantification (e.g., LC/MS) and pathogenicity assays to disentangle contributions .

Q. What mechanistic insights explain botryodiplodin-induced DNA-protein cross-links (DPCs), and how do mammalian cells repair these lesions?

Botryodiplodin forms DPCs via non-enzymatic reactions, likely through its hydroxyl group at position 2 . Repair involves splitting DNA-toxin bonds without single-strand breaks, as shown by the absence of SSB detection in hydroxyurea/ara-C-treated cells . Recovery of DNA replication post-exposure occurs independently of excision repair pathways, suggesting a novel repair mechanism .

Q. Why do synthetic (±)-botryodiplodin and natural (-)-botryodiplodin show differential phytotoxic effects on soybean root architecture?

(±)-Botryodiplodin inhibits lateral root growth (IC50 = 4.2 µg/mL) more potently than primary roots (IC50 = 23.5 µg/mL) due to tissue-specific sensitivity . This aligns with its proposed role in weakening root defenses, but discrepancies in dose-response curves between synthetic and natural forms require purity validation (e.g., via HPLC) and comparative metabolomic studies .

Q. How can experimental models be optimized to study botryodiplodin’s ecological role in plant-fungus interactions?

Use axenic root systems (e.g., hydroponics or sand cultures) to exclude soil matrix interference . Time-course pigment assays in glycine-supplemented media can track toxin production dynamics . Pairing these with transcriptomic analysis of M. phaseolina during infection will clarify regulatory pathways .

Methodological Considerations

  • Contradiction Analysis : When reconciling toxin detection limits with observed phytotoxicity, employ multi-omics approaches (e.g., metabolomics for unknown toxins, proteomics for host damage markers) .
  • Experimental Controls : Include heat-killed fungal controls in pathogenicity assays and synthetic toxin analogs to validate specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.